molecular formula C8H10BrClN2O B11857513 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride

Katalognummer: B11857513
Molekulargewicht: 265.53 g/mol
InChI-Schlüssel: OIJUSPGAWKJDPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride (CAS 1374659-28-5) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol, features a bromopyridine scaffold linked to an azetidine ring, making it a versatile building block . The bromine atom on the pyridine ring is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, allowing researchers to create more complex structures for drug discovery efforts . The azetidine moiety is a significant pharmacophore in neuroscience research. Compounds with similar azetidine-pyridine ether structures have been identified as highly potent and selective partial agonists for the α4β2-nicotinic acetylcholine receptor (nAChR) subtype . This receptor is a prominent target in the development of potential therapeutic agents for central nervous system (CNS) conditions, and this compound serves as a key synthetic precursor in the exploration of such ligands . It is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this product with care, wearing appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Eigenschaften

Molekularformel

C8H10BrClN2O

Molekulargewicht

265.53 g/mol

IUPAC-Name

2-(azetidin-3-yloxy)-6-bromopyridine;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-8(11-7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H

InChI-Schlüssel

OIJUSPGAWKJDPS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OC2=NC(=CC=C2)Br.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Azetidine Moiety Preparation

The azetidine ring is a critical component of the target compound. A patented method for azetidine synthesis involves reacting α-substituted arylmethylamines (e.g., benzhydrylamine) with 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) in the presence of a non-nucleophilic base (e.g., potassium carbonate) and water. Cyclization occurs under heated conditions (80–110°C) to form 1-(benzhydryl)azetidine intermediates. Subsequent hydrogenolysis using palladium catalysts under pressurized hydrogen gas removes the benzhydryl protecting group, yielding azetidine hydrochloride.

Key Reaction Parameters:

  • Temperature : 60–200°C for cyclization; 25–50°C for hydrogenolysis.

  • Catalyst : 5–10% Pd/C for hydrogenolysis.

  • Base : Concentrated NaOH or KOH for neutralization.

Bromopyridine Substrate Synthesis

The 6-bromopyridine scaffold is typically prepared via directed bromination of pyridine derivatives. Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) ensures regioselective bromination at the 6-position. Alternative methods include cross-coupling reactions, though these are less common for simple bromopyridines.

Coupling Strategies for Ether Bond Formation

Palladium-Catalyzed C–O Cross-Coupling

The ether linkage between azetidine and bromopyridine is efficiently formed via palladium-catalyzed coupling. A method adapted from Pd-catalyzed C–N coupling involves using a Pd/Xantphos (L7) catalyst system with cesium carbonate as the base. The azetidine oxygen acts as a nucleophile, displacing the bromide on 6-bromopyridine.

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (2–5 mol%) with Xantphos (4–10 mol%).

  • Solvent : Toluene or dioxane at 100–120°C.

  • Yield : 60–75% (estimated from analogous reactions).

SN2 Displacement for Etherification

In non-catalytic approaches, the hydroxyl group of azetidin-3-ol reacts with 6-bromopyridine under basic conditions (e.g., NaH or K₂CO₃). This method is less efficient due to competing elimination but remains viable for small-scale synthesis.

Optimization Considerations:

  • Base : Potassium tert-butoxide enhances nucleophilicity.

  • Solvent : DMF or THF at 80–100°C.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid. A saturated HCl solution in ethanol or diethyl ether is added dropwise to a solution of 2-(azetidin-3-yloxy)-6-bromopyridine, followed by crystallization to isolate the hydrochloride salt.

Purification Techniques:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v).

  • Purity : >95% by HPLC.

Comparative Analysis of Methodologies

Method Catalyst/Base Yield Advantages Limitations
Pd/Xantphos CouplingPd(OAc)₂, Cs₂CO₃60–75%High regioselectivity, scalableCost of palladium catalysts
SN2 DisplacementK₂CO₃40–50%No metal catalysts requiredLow yield, side reactions
HydrogenolysisPd/C, H₂70–85%Efficient deprotectionHigh-pressure equipment required

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use of directing groups (e.g., nitro or methoxy) ensures precise bromine placement.

  • Azetidine Stability : Avoid prolonged heating above 120°C to prevent ring-opening.

  • Catalyst Degradation : Chelating ligands (Xantphos) improve Pd catalyst longevity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride serves as a lead compound in the synthesis of biologically active molecules. Its unique structure allows for functionalization, enabling the creation of diverse libraries of compounds that can be screened for pharmacological activities. Specifically, it has been investigated for its potential in developing medications targeting various diseases, including cancer and bacterial infections.

2. Anticancer Properties:
Research has indicated that this compound may exhibit anticancer effects. A study focusing on breast cancer cells (MCF-7) revealed that treatment with this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against certain types of cancer.

3. Neuropharmacological Effects:
The compound has shown promise as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which may lead to antidepressant-like effects in animal models. This highlights its potential therapeutic applications in treating mood disorders .

1. Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties, exhibiting activity against specific bacterial strains. This feature makes it a candidate for further exploration in the development of new antimicrobial agents .

2. Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. The azetidine ring can modulate the function of biological macromolecules, potentially leading to inhibition or modification of their activity .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring: The azetidine structure is synthesized first.
  • Attachment to the Pyridine Ring: This is achieved through methods such as nucleophilic substitution reactions where the bromine atom acts as a leaving group.
  • Functionalization: Further reactions can lead to the creation of various derivatives with enhanced biological activities.

Case Studies

1. Anticancer Research:
A notable study demonstrated that this compound effectively induced apoptosis in breast cancer cells, marking it as a promising candidate for further development in anticancer therapies.

2. Neuropharmacological Assessment:
Another investigation into its interaction with nAChRs revealed that this compound could act as a partial agonist, indicating potential applications in treating mood disorders and enhancing cognitive function .

Wirkmechanismus

Der Wirkungsmechanismus von 2-(Azetidin-3-yloxy)-6-bromopyridiniumchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Azetidinring ist bekannt dafür, die pharmakokinetischen Eigenschaften und die metabolische Stabilität der Verbindung zu verbessern . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Molecular Formula : C₈H₁₀BrClN₂O
  • Molecular Weight : 265.54 g/mol
  • Functional Groups : Bromopyridine (electron-withdrawing), azetidine (strain-enhanced reactivity), and hydrochloride (polarity).

Comparison with Structural Analogs

The compound belongs to a broader class of substituted pyridines with nitrogen-containing heterocycles. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Differences vs. Target Compound Potential Applications
2-(Azetidin-3-yloxy)-6-bromopyridine HCl Azetidine (4-membered ring), Br at C6, HCl C₈H₁₀BrClN₂O Reference compound Drug intermediates, ligands
(R)-2-(Pyrrolidin-3-yloxy)pyridine diHCl Pyrrolidine (5-membered ring), di-HCl salt C₉H₁₄Cl₂N₂O Larger ring (reduced strain), higher basicity Chiral catalysts, receptor studies
2-Bromo-6-(piperidin-3-ylmethoxy)pyridine HCl Piperidine (6-membered ring), CH₂ spacer C₁₁H₁₆BrClN₂O Bulkier substituent, increased lipophilicity Kinase inhibitors, CNS drugs
6-Bromo-3-fluoro-2-methylpyridine F at C3, CH₃ at C2, no heterocyclic substituent C₆H₅BrFN Simpler structure (no azetidine), higher volatility Agrochemicals, material science

Azetidine vs. Pyrrolidine/Piperidine Derivatives

  • Ring Strain and Reactivity :
    Azetidine’s 4-membered ring introduces significant strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) rings. This strain enhances reactivity in nucleophilic or coordination reactions, making the target compound more versatile in catalysis .
  • Solubility :
    The hydrochloride salt of the azetidine derivative improves aqueous solubility compared to pyrrolidine analogs, which often require dihydrochloride salts for similar polarity .

Halogen and Substituent Effects

  • Bromine vs. Fluorine/Methyl Groups : Bromine at C6 provides steric bulk and electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. In contrast, fluorine (e.g., 6-bromo-3-fluoro-2-methylpyridine) offers electronegativity-driven binding but reduced steric hindrance .

Biologische Aktivität

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10BrClN2OC_8H_{10}BrClN_2O and a molecular weight of approximately 265.53 g/mol. It features a brominated pyridine ring and an azetidine moiety, which contribute to its reactivity and biological interactions.

Pharmacological Activities

Preliminary studies suggest that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Initial tests indicate potential antibacterial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
  • Anticancer Potential : Research indicates cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The selectivity of the compound towards cancer cells over normal cells has been noted, warranting further investigation into its mechanisms.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Binding studies have shown interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders . The compound's structure allows it to act as a partial agonist at these receptors, potentially leading to antidepressant-like effects .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors influencing their biological activity:

  • Antimicrobial Screening : A study evaluated several derivatives based on the azetidine structure. Compounds were tested against Bacillus subtilis and Escherichia coli, revealing variable activity levels. The most effective derivatives demonstrated significant antibacterial properties with lower MIC values compared to others .
  • Cytotoxicity Assays : Cytotoxicity was assessed across multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberKey Features
5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride2682114-31-2Similar azetidine structure; different bromination site
2-(Pyridin-2-yloxy)-6-bromopyridineNot specifiedLacks azetidine; primarily focused on pyridine derivatives
4-(Azetidin-3-yloxy)-3-bromopyridineNot specifiedDifferent position of substitution; potential variations in biological activity

This comparative analysis highlights the unique substitution pattern of this compound, which may contribute to its distinct biological properties.

Q & A

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride, and how can purity be maximized?

The synthesis typically involves bromination of pyridine derivatives followed by azetidine ring coupling. Key steps include:

  • Bromination : Selective bromination at the 6-position of pyridine under controlled temperatures (40–60°C) using solvents like DMF or ethanol .
  • Azetidine Coupling : Nucleophilic substitution between 6-bromopyridine derivatives and azetidin-3-ol derivatives, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95%) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N–CH₂) and bromopyridine moiety (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 265.54 (C₈H₁₀BrClN₂O) .
  • X-ray Crystallography : Resolves spatial configuration, critical for studying receptor interactions (e.g., bond angles in the azetidine ring) .

Advanced Research Questions

Q. How does the bromine atom’s position influence reactivity in substitution reactions, and what mechanistic insights exist?

The 6-bromine atom enhances electrophilic aromatic substitution (EAS) at the pyridine ring’s 2- and 4-positions due to its electron-withdrawing effect. For example:

  • Nucleophilic Substitution : Amines or thiols replace bromine under mild conditions (e.g., DMF, 80°C), yielding derivatives for pharmacological screening .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and produce biaryl derivatives with >70% yields .

Table 1 : Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h2-(Azetidin-3-yloxy)-6-aminopyridine65–75
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°C2-(Azetidin-3-yloxy)-6-biphenyl70–85

Q. What strategies address low yields in azetidine ring functionalization during synthesis?

  • Steric Hindrance Mitigation : Use smaller nucleophiles (e.g., methylamine instead of bulky tert-butylamine) to improve ring-opening efficiency .
  • Catalytic Optimization : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in azetidine-3-ol reactions .
  • Temperature Control : Lower reaction temperatures (40–50°C) reduce side reactions like azetidine ring oxidation .

Q. How does the compound interact with nicotinic acetylcholine receptors (nAChRs), and what are implications for neuropharmacology?

The azetidine-pyridine scaffold exhibits selective binding to α4β2-nAChR subtypes, implicated in nicotine addiction and cognitive disorders.

  • Mechanism : The bromine atom and azetidine oxygen form hydrogen bonds with receptor residues (e.g., Tyr195 in β2 subunits), stabilizing ligand-receptor complexes .
  • Functional Assays : Electrophysiological studies (patch-clamp) show partial agonism with EC₅₀ values of 0.8–1.2 μM .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., radioligand binding with [³H]-epibatidine) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .
  • Receptor Subtype Profiling : Use transfected cell lines (e.g., HEK-293 expressing α4β2 vs. α7 nAChRs) to confirm selectivity .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.1), aqueous solubility (-3.2 logS), and BBB penetration (moderate) .
  • Docking Studies : AutoDock Vina models interactions with nAChRs, identifying key binding poses (RMSD < 2.0 Å) .

Q. What are common side reactions during synthesis, and how are they characterized?

  • Azetidine Ring Oxidation : Forms azetidinone byproducts (detected via IR: C=O stretch at 1680 cm⁻¹) .
  • Debromination : Occurs under reducing conditions (e.g., Pd/C, H₂), yielding 2-(azetidin-3-yloxy)pyridine (LC-MS monitoring recommended) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.